Product packaging for Bis(9-anthryl)methane(Cat. No.:CAS No. 15080-14-5)

Bis(9-anthryl)methane

Cat. No.: B14157364
CAS No.: 15080-14-5
M. Wt: 368.5 g/mol
InChI Key: YRMRYBWOAURIMP-UHFFFAOYSA-N
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Description

Bis(9-anthryl)methane is an organic compound characterized by two anthracene groups linked by a methane bridge. This structure is of significant interest in fundamental research, particularly in the field of materials science. Researchers value it primarily for its fluorescent properties, as the anthracene units are well-known fluorophores. The compound can be used as a building block in the development of novel organic electronic materials and as a model system for studying energy transfer processes between chromophores. It is also a potential precursor for the synthesis of more complex molecular architectures. Applications and Research Value: The primary research applications for this compound are explored in organic electronics and photophysics. Its specific value lies in its potential use as a core component in the development of organic light-emitting diodes (OLEDs) and as a molecular probe for investigating intermolecular interactions. The mechanism of action for its utility typically involves the absorption and emission of light, where the compound can exhibit unique photophysical behaviors due to the interaction between its two anthracene moieties. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20 B14157364 Bis(9-anthryl)methane CAS No. 15080-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15080-14-5

Molecular Formula

C29H20

Molecular Weight

368.5 g/mol

IUPAC Name

9-(anthracen-9-ylmethyl)anthracene

InChI

InChI=1S/C29H20/c1-5-13-24-20(9-1)17-21-10-2-6-14-25(21)28(24)19-29-26-15-7-3-11-22(26)18-23-12-4-8-16-27(23)29/h1-18H,19H2

InChI Key

YRMRYBWOAURIMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Synthetic Methodologies for Bis 9 Anthryl Methane and Its Structural Congeners

Established Synthetic Pathways for Bis(9-anthryl)methane

The synthesis of this compound, a molecule where two anthracene (B1667546) moieties are linked by a single methylene (B1212753) bridge, can be achieved through several routes. These methods are broadly categorized into photochemical and conventional chemical strategies.

Photochemical methods are not typically employed for the primary synthesis of the this compound backbone from simpler precursors. Instead, photochemistry is extensively used to study the intramolecular interactions and reactions of pre-synthesized this compound and its derivatives. The primary photochemical process investigated in these systems is the intramolecular photodimerization or photocycloaddition, where irradiation with light causes the two anthracene rings to bond, forming a cyclized isomer. researchgate.netdtic.mil This process is often reversible, with the original structure being regenerated through thermal or photochemical means. dtic.mil

Studies on linked anthracenes, including this compound, have revealed that the excited singlet states are typically short-lived. dtic.mil The focus of photochemical studies is often on the mechanism of photocycloaddition and the role of excimers (excited-state dimers) and biradicals in the photodimerization process. acs.org The efficiency and nature of this intramolecular reaction are highly dependent on the geometry and the length and flexibility of the linker connecting the two anthracene units. researchgate.net

Conventional organic synthesis provides more direct and scalable routes to this compound. These methods typically involve the formation of the central methylene bridge by coupling two anthracene-containing precursors. A general and effective strategy involves the reaction of a 9-anthrylmethyl nucleophile with a 9-anthrylmethyl electrophile.

A common precursor for these syntheses is 9-bromoanthracene, which can be converted into various reactive intermediates. lookchem.com For instance, 9-chloromethylanthracene can be reacted with a suitable nucleophile to form the desired linkage. A related synthesis for an analog, N,N-Bis(anthracen-9-ylmethyl)propylamine, involves the reaction of 9-chloromethylanthracene with n-propylamine, demonstrating the utility of this precursor. researchgate.net

A plausible and effective route for this compound is summarized in the table below, based on standard organometallic coupling reactions.

Table 1: Illustrative Chemical Synthesis of this compound

Step Reactant 1 Reagent Reactant 2 Product Conditions
1 9-Bromoanthracene Magnesium (Mg) - 9-Anthrylmagnesium bromide (Grignard reagent) Anhydrous ether

This two-step process first prepares a Grignard reagent from 9-bromoanthracene, which then acts as a nucleophile, attacking the electrophilic carbon of 9-(chloromethyl)anthracene (B151802) in a standard coupling reaction to form the final product.

Synthesis of Structurally Related Bichromophoric Anthracene Derivatives

The synthetic principles applied to this compound can be extended to a wide array of derivatives where the anthracene units are separated by different linkers. These structural congeners are of significant interest for studying intramolecular communication, energy transfer, and the formation of complex photoproducts. beilstein-journals.org

A significant class of related compounds are the α,ω-bis-9-anthryl-n-alkanes and their polyoxaalkane analogs, where the two anthracene rings are connected by flexible chains of varying lengths. These molecules are instrumental in studying the distance and conformational dependence of intramolecular excimer formation and photodimerization. researchgate.netresearchgate.net

The synthesis of these compounds typically involves a nucleophilic substitution reaction where a 9-anthryl-containing nucleophile is reacted with a bifunctional electrophile (the alkane or polyoxaalkane linker). A common method is the reaction of 9-(hydroxymethyl)anthracene or a related alkoxide with a dihaloalkane in a Williamson ether synthesis-type reaction. Alternatively, reacting two equivalents of a 9-anthrylalkyl halide with a suitable linking agent is also employed. A study of photophysical processes was conducted on a series of α,ω-bis-9-anthryl-n-alkanes, with alkane chains ranging from ethane (B1197151) to decane, indicating that their synthesis is well-established. researchgate.net

Table 2: General Synthesis for α,ω-Bis-9-anthryl-n-alkanes

Reactant 1 Reactant 2 Base Product
9-(Bromomethyl)anthracene (2 eq.) 1,n-Alkanediol (e.g., 1,4-Butanediol) Sodium Hydride (NaH) 1,4-Bis(9-anthrylmethoxy)butane

Bis(9-anthryloxy)methane is a structural congener where the anthracene rings are linked to the central methylene bridge via oxygen atoms (A-O-CH₂-O-A). acs.org This linkage alters the electronic communication and conformational flexibility between the two chromophores compared to the direct carbon-carbon bond in this compound.

The synthesis of bis(9-anthryloxy)methane is typically achieved through a condensation reaction. The most direct route involves the reaction of two equivalents of 9-hydroxyanthracene (also known as 9-anthrol) with a methylene dihalide, such as diiodomethane (B129776) or dibromomethane, in the presence of a base to facilitate the nucleophilic substitution. acs.orgacs.org

Table 3: Synthesis of Bis(9-anthryloxy)methane

Reactant 1 Reactant 2 Base Solvent Product

This reaction yields the target molecule, which has been studied for its unique photoisomerization and molecular dynamics in both solution and the gas phase. acs.orgacs.org

A more complex and rigid class of structural congeners are the anthracene-extended bis-thiaxanthylidene derivatives. These molecules feature an anthracene spacer fused between two thioxanthylidene units and are designed as advanced molecular switches with multiple stable states. nih.govacs.org Their synthesis is a multi-step process requiring precise control over reaction conditions. nih.gov

The synthetic pathway reported for these compounds is outlined below: nih.govacs.orgresearchgate.net

Functionalization of Thioxanthene (B1196266): The synthesis begins with thioxanthen-9-one (B50317), which is first iodinated and then functionalized with solubility-enhancing groups, such as ethoxy groups, via an Ullmann coupling.

Formation of the Anthracene-Linked Diol: 9,10-Dibromoanthracene is treated with a strong base like tert-butyllithium (B1211817) to form a dilithiated intermediate. This nucleophilic species is then reacted with two equivalents of the functionalized thioxanthen-9-one to produce a diol.

Dehydration and Dication Formation: The resulting diol is dehydrated using a strong acid, such as tetrafluoroboric acid (HBF₄), which yields the target dicationic salt.

Reduction to Neutral Species: The dicationic salt can be chemically reduced using an agent like cobaltocene (B1669278) to obtain the neutral, open-shell diradical form of the molecule.

This sophisticated synthesis allows for the creation of a three-state molecular switch that can be interconverted between dicationic, neutral diradical, and neutral closed-shell states through electrochemical, photochemical, and thermal stimuli. nih.govacs.org

Table 4: Key Stages in the Synthesis of Anthracene-Extended Bis-thiaxanthylidene

Stage Key Reactants Key Reagents Intermediate/Product
Diol Formation 9,10-Dilithioanthracene, Ethoxy-functionalized thioxanthen-9-one - Diol precursor
Dehydration Diol precursor aq. HBF₄ Dicationic bis-thiaxanthylium salt (e.g., 1²⁺ )

Synthetic Routes for Other Linked Anthracenes

The synthesis of molecules containing multiple anthracene units linked by various spacers is a field of significant interest. The photochemical behavior of this compound itself involves a notable photoisomerization process, highlighting the role of excimers and biradicals in its photodimerization. acs.org Beyond this specific compound, a variety of methods have been developed to create linked anthracene derivatives.

Classic approaches to forming substituted anthracenes include Bradsher-type reactions, which proceed from diarylmethanes, and aromatic cyclodehydration. nih.govbeilstein-journals.org More contemporary methods often rely on metal-catalyzed reactions. nih.govbeilstein-journals.org For instance, Lewis acid-mediated intramolecular cyclizations are a powerful tool. Mohanakrishnan and his group demonstrated that zinc bromide (ZnBr₂) can mediate the regioselective annulation of asymmetric 1,2-diarylmethine dipivalates, producing a range of anthracene derivatives in high yields (89–94%). nih.govbeilstein-journals.org A similar strategy using a hydrobromic acid/acetic acid system (HBr/AcOH) on 1,2-diarylmethine diols also yields substituted anthracenes effectively. nih.govbeilstein-journals.org

The construction of the anthracene framework can also be achieved through transition metal-catalyzed reactions. Palladium catalysts, in particular, have been used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize 1,8-diarylanthracenes from 1,8-dichloroanthracene. beilstein-journals.org Other transition metals like rhodium, cobalt, and zinc have also been employed in various cyclization and coupling reactions to build the anthracene core. frontiersin.orgnih.gov For example, terminal alkynes, including 9-anthrylacetylene, react with a rhodium-phosphine complex to form new mer,trans-rhodium(III) hydrido-bis(acetylide) complexes, representing another class of linked anthracene derivatives. worktribe.com

A direct method for creating a linked anthracene involves using a functionalized precursor. The reaction of 9-chloromethylanthracene with n-propylamine, for example, yields N,N-Bis(anthracen-9-ylmethyl)propylamine, a molecule where two anthracenylmethyl units are linked to a central nitrogen atom. researchgate.net

MethodPrecursorsCatalyst/ReagentProduct TypeRef.
Lewis Acid-Mediated AnnulationAsymmetric 1,2-diarylmethine dipivalatesZnBr₂Substituted Anthracenes nih.gov, beilstein-journals.org
Lewis Acid-Mediated CyclizationAsymmetric 1,2-diarylmethine diolsHBr/AcOHSubstituted Anthracenes nih.gov, beilstein-journals.org
Suzuki-Miyaura Coupling1,8-dichloroanthracene, Arylboronic acidsPd-PEPPSI-iPr1,8-Diarylanthracenes beilstein-journals.org
Nucleophilic Substitution9-chloromethylanthracene, n-propylamine-N,N-Bis(anthracen-9-ylmethyl)propylamine researchgate.net
Alkyne Coupling9-anthrylacetylene, [Rh(PMe₃)₄Me]-Rhodium hydrido-bis(acetylide) complex worktribe.com

Synthesis of Bis(indolyl)methane Analogues and their Derivatives

Bis(indolyl)methanes (BIMs) are structural analogues of interest, predominantly found as bioactive metabolites in marine organisms. thieme-connect.com The most common synthetic route to BIMs is the electrophilic substitution reaction of indoles with carbonyl compounds like aldehydes or ketones. mdpi.comresearchgate.net This reaction is typically catalyzed by a Lewis acid.

A wide array of catalysts has been proven effective for this transformation. For example, aluminium triflate (0.5 mol%) serves as a novel and efficient catalyst for the synthesis of bis(indolyl)methanes. nih.gov Other effective Lewis acids include indium(III) triflate (In(OTf)₃), scandium triflate (Sc(OTf)₃), and p-toluenesulfonic acid (p-TSA). mdpi.com The reaction generally proceeds under mild conditions and provides good to excellent yields. researchgate.net

Alternative strategies for synthesizing BIM derivatives have also been explored. One such method is the LiOt-Bu-promoted alkylation of indoles with alcohols under solvent-free conditions in the air. mdpi.com Domino reactions offer another sophisticated route. For instance, a gold(I) chloride-catalyzed cycloisomerization of 2-(phenylethynyl)benzenamine in the presence of an aldehyde provides a chemoselective process to form bis(2-phenyl-1H-indol-3-yl)methanes. mdpi.com Furthermore, various substituted BIMs, such as those functionalized with different (hetero)aromatic moieties, have been synthesized to explore their biological activities. researchgate.net

Silyl-Substituted Anthracene Derivatives

The introduction of silyl (B83357) groups onto an anthracene core can significantly alter its electronic and photophysical properties. A powerful method for synthesizing such derivatives is the Birch-type silylation. oup.comoup.com This reaction, when applied to anthracene using lithium and chlorotrimethylsilane, results in a hexasilylated hexahydroanthracene (B13798584) as a single stereoisomer. oup.com

This silylated intermediate can then be converted to aromatic anthracene derivatives. Treatment of the hexasilylated hexahydroanthracene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or tetracyanoethylene (B109619) (TCNE) leads to the formation of 1,3-disilylanthracene or 1,2,3,4-tetrasilyltetrahydroanthracene, respectively, in high yields. oup.comoup.com This regioselectivity provides a distinct advantage over methods that rely on the substitution of halogenated anthracenes. oup.com Simpler derivatives, such as cis-9,10-bis(trimethylsilyl)-9,10-dihydroanthracene, can be obtained in 92% yield by reacting the anthracene dianion with chlorotrimethylsilane. oup.com The synthesis of various other mono- and bis(trimethylsilyl)anthracenes has also been reported. acs.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, reduce waste, and achieve greater control over molecular architecture, advanced synthetic techniques are continuously being developed. These include one-pot multicomponent strategies and methods that afford high stereoselectivity.

One-Pot Multicomponent Condensation Strategies for Bis(indolyl)methane

One-pot multicomponent reactions (MCRs) represent a highly efficient approach for synthesizing bis(indolyl)methanes (BIMs), aligning with the principles of green chemistry. orientjchem.org These strategies involve combining two moles of an indole (B1671886) with one mole of an aldehyde in the presence of a catalyst, often under solvent-free or aqueous conditions. orientjchem.orgtandfonline.com

A variety of novel and reusable catalysts have been developed for these one-pot syntheses. Xanthan Perchloric Acid (XPA), a biopolymer-derived heterogeneous catalyst, effectively promotes the reaction at room temperature under solvent-free grinding conditions, leading to excellent yields. tandfonline.com Similarly, affordable and reusable ionic liquids like [Et₃NH][HSO₄] have been utilized, with the reaction proceeding at 80°C to give high yields. orientjchem.org Other catalytic systems include zwitterionic-type molten salts, which offer a clean and efficient synthesis under solvent-free conditions, and propylphosphonic acid cyclic anhydride (B1165640) (T3P®), which can promote the reaction and lead to different coupling isomers (C2,C2, N-1,N-1, and N-1,C2). Even simple and green catalysts like squaric acid or waste curd water have been successfully employed. orientjchem.org

CatalystSubstratesConditionsYieldRef.
Xanthan Perchloric Acid (XPA)Indole, Aromatic AldehydesRoom Temp, Solvent-Free, GrindingExcellent tandfonline.com
[Et₃NH][HSO₄] (Ionic Liquid)Indole, Carbonyl Compounds80°C, 20 minHigh orientjchem.org
Zwitterionic-type Molten SaltIndole, AldehydesSolvent-FreeHigh
Propylphosphonic Acid Cyclic Anhydride (T3P®)3-Substituted Indoles, BenzaldehydeRoom Temp, Toluene/EtOAc-
Squaric AcidIndole, AldehydesWater, Room TempGood orientjchem.org
Molecular IodineBenzyl Alcohol, IndoleVisible Light, O₂Up to 86% thieme-connect.com

Stereoselective Synthesis and Related Methodologies

Achieving stereocontrol is a hallmark of sophisticated synthetic chemistry. In the context of anthracene derivatives, several methods have been developed that proceed with high stereoselectivity. For instance, the synthesis of 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes via the silver ion-assisted solvolysis of a hexabromotetrahydroanthracene precursor is an efficient and stereoselective process. nih.gov

As previously mentioned in section 2.2.6, the Birch-type silylation of anthracene is another prime example of a stereoselective reaction, affording the resulting hexasilylated hexahydroanthracene as a single stereoisomer. oup.com The specific conformation of the product is determined by minimizing steric hindrance between the bulky silyl groups. oup.com

The analysis of stereoisomers can be facilitated by chiral reagents. The use of a chiral shift reagent, specifically (R)-(+)-(9-anthryl)-2,2,2-trifluoroethanol, has been demonstrated in the NMR spectroscopic analysis of bis(pyrazol-1-yl)methane metal complexes. psu.edu This reagent induces the formation of diastereomeric pairs, allowing for the differentiation of the starting stereoisomers in the NMR spectrum. psu.edu

Molecular Structure and Conformational Analysis in Solution and Solid States

Crystallographic Studies of Bis(9-anthryl)methane Analogues

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. For this compound and its derivatives, these studies reveal crucial information about the relative orientation of the anthracene (B1667546) rings, bond lengths, and angles, as well as the nature of intermolecular forces that dictate the crystal packing.

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise molecular geometry of crystalline solids. Studies on bichromophoric anthracenes, including this compound and its analogues, have provided a wealth of structural data. cnr.it For instance, the analysis of 1,3-di-9-anthrylpropane, a related bichromophoric system, revealed a non-centrosymmetric space group (P212121) with three independent molecules in the asymmetric unit. csuohio.edu This highlights the potential for complex packing arrangements in these types of molecules.

In a study of N,N-Bis(anthracen-9-ylmethyl)propylamine, the reaction product of 9-chloromethylanthracene and n-propylamine, single-crystal X-ray analysis confirmed the linkage of two anthracenylmethyl units to the nitrogen atom of n-propylamine. researchgate.net Similarly, the structure of bis[N-(9-anthrylmethyl)propylamino]methane was elucidated, showing two 9-anthracenemethylpropylamine moieties connected by a methylene (B1212753) bridge. researchgate.net These studies on analogous structures provide valuable comparative data for understanding the fundamental structural features of this compound.

A summary of crystallographic data for a related bichromophoric anthracene is presented below:

CompoundFormulaCrystal SystemSpace Group
1,3-Di-9-anthrylpropaneC31H24OrthorhombicP212121

Table 1: Crystallographic data for 1,3-Di-9-anthrylpropane. csuohio.edu

A key structural parameter in this compound and its analogues is the planarity of the individual anthracene rings and the dihedral angle between them. In the solid state, the anthracene skeletons are generally found to be essentially planar. csuohio.edu For example, in 1,3-di-9-anthrylpropane, the maximum deviation from planarity for the fitted atoms was reported to be a mere 0.088 Å. csuohio.edu

The dihedral angle between the anthracene planes is a critical factor influencing intramolecular interactions. In N,N-Bis(anthracen-9-ylmethyl)propylamine, this angle was determined to be 64.3(2)°. researchgate.net For 1,3-di-9-anthrylpropane, the dihedral angles between the anthracene planes in the three independent molecules in the asymmetric unit were found to be 61.00(6)°, 59.79(6)°, and 69.85(5)°. csuohio.edu In the case of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, a bridged anthracene derivative, the dihedral angle between the two chloro-substituted benzene (B151609) rings is 57.21°. mdpi.com These values indicate a significantly twisted conformation in the solid state, which minimizes steric repulsion between the anthryl groups.

CompoundDihedral Angle(s) between Anthracene Planes (°)
N,N-Bis(anthracen-9-ylmethyl)propylamine64.3(2)
1,3-Di-9-anthrylpropane61.00(6), 59.79(6), 69.85(5)
1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid57.21

Table 2: Dihedral angles in this compound analogues. csuohio.eduresearchgate.netmdpi.com

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound analogues, van der Waals forces and weak C-H···π interactions are the primary contributors to the stability of the crystal lattice. csuohio.edu Despite the presence of large aromatic systems, parallel planar stacking, which is often observed in aromatic compounds, is not a dominant packing motif in some of these structures. csuohio.edu

Conformational Dynamics in Solution and Gas Phase

In contrast to the relatively fixed conformation in the solid state, this compound and related molecules exhibit significant conformational flexibility in solution and the gas phase. The two anthracene rings can undergo dynamic processes, including restricted rotation and conformational transitions.

Spectroscopic techniques are invaluable for probing the conformational dynamics of molecules in non-crystalline states. The formation of intramolecular excimers, which are excited-state dimers formed between the two anthracene moieties, is a key spectroscopic indicator of a face-to-face conformation. The study of intramolecular excimer formation provides insights into the rates of conformational transitions. acs.org

Fluorescence spectroscopy is particularly sensitive to the relative orientation of the two chromophores. The fluorescence emission spectra of bichromophoric compounds can reveal the presence of different conformers and the efficiency of energy transfer between them. researchgate.net For example, in a study of an anthracene-pyrene bichromophoric compound, a broad emission band was observed, indicative of excimer formation. researchgate.net The photodimerization of this compound is known to proceed through an excimer intermediate, which forms when the two anthracene moieties adopt a parallel arrangement upon photoexcitation. acs.org

This compound can be considered a member of the broader class of triarylmethanes, which are known to exhibit restricted rotation around the central carbon-aryl bonds. The stereodynamics of these molecules are often studied using dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. mdpi.com The energy barriers for these rotational processes can be determined by analyzing the temperature-dependent changes in the NMR spectra. psu.edu

The internal rotation in molecules like bis(9-triptycyl)methane, which are structurally related to this compound, has been found to be rapid on the NMR timescale in solution. researchgate.net However, in the solid state, as shown by CPMAS ¹³C NMR, the rotation can be frozen. researchgate.net The study of stereoisomerism and conformational interconversion in these "molecular gears" provides a framework for understanding the dynamic behavior of this compound. acs.orgacs.orgacs.org The two-ring flip mechanism has been proposed as a plausible pathway for conformational interchange in sterically hindered triarylmethanes. acs.org

Molecular Dynamics Simulations of Conformational Changes in Flexible Systems

The conformational flexibility of this compound is central to its unique photophysical and photochemical properties. The dynamic behavior of this molecule, particularly the relative orientation of the two anthracene rings, is dictated by the rotational freedom around the central methylene bridge. While explicit molecular dynamics simulation studies for this compound are not extensively detailed in the literature, its dynamic conformational changes are well-documented through advanced spectroscopic and photophysical studies that probe the molecule's behavior on extremely short timescales. These studies effectively act as an experimental window into the molecule's dynamics.

The most significant dynamic conformational change in this compound is the transition to a face-to-face geometry required for the formation of an intramolecular excimer—an excited-state dimer. Upon photoexcitation, the two anthracene moieties must align in a sandwich-like structure to enable sufficient π-orbital overlap. scribd.com This excimer state is a crucial intermediate on the pathway to photodimerization, where a [4+4] cycloaddition reaction occurs between the anthracene rings. The efficiency of this conformational change is essential for both excimer formation and the subsequent cycloaddition.

Picosecond laser spectroscopy has been utilized to identify common intermediates in the photodimerization and photocycloreversion processes. scribd.com These studies revealed that the electronic structure of these transient species is influenced by the polarity of the solvent, indicating a strong interplay between the molecular conformation and its environment. scribd.com Solvent properties like viscosity also play a critical role in the conformational dynamics. For instance, the rate of conformational sampling is faster in low-viscosity solvents, which directly impacts the quantum yield of the photodimerization reaction.

The dynamics of related systems, such as other linked anthracenes, have been investigated using molecular dynamics (MD) simulations to understand processes like mechanophore activation in polymers. researchgate.net For similar bichromophoric molecules, it has been shown that intramolecular charge separation can occur in polar solvents, facilitating excimer formation through the recombination of these charged states. researchgate.net While these specific findings are for related molecules, they underscore the types of complex dynamic behaviors that govern the conformational landscape of flexible anthracene dimers like this compound. In the solid state, the conformation is more rigid, as evidenced by crystal structure analysis which reveals an anti-anti conformation along the connecting aliphatic chain.

Table 1: Solid-State Conformational Data for this compound The crystal structure of this compound was solved in the non-centrosymmetric space group P212121, with three independent molecules (A, B, and C) in the asymmetric unit. The data below is based on these findings.

ParameterMolecule AMolecule BMolecule C
Dihedral Angle Between Anthracene Planes61.00 (6)°59.79 (6)°69.85 (5)°
Conformation Along Aliphatic Chainanti-antianti-antianti-anti
This table presents the dihedral angles formed by the planes of the two anthracene rings for each of the three unique molecules found in the asymmetric unit of the crystal. The conformation describes the arrangement of the anthryl groups relative to the central methylene linker.

Photophysical and Photochemical Processes in Bis 9 Anthryl Methane Systems

Electronic Excitation and Relaxation Pathways

Upon absorption of a photon, one of the anthracene (B1667546) moieties in bis(9-anthryl)methane is promoted to an electronically excited state. The subsequent de-excitation processes are a competition between fluorescence from the locally excited state, intersystem crossing to the triplet state, and intramolecular interactions leading to excimer formation and, in some cases, photochemical reactions.

The dynamics of the first electronically excited singlet state (S₁) in linked anthracenes like this compound are complex and highly dependent on the molecular conformation and the surrounding environment. Following excitation, the molecule can relax via fluorescence from the locally excited (LE) state, which resembles the fluorescence of a single anthracene molecule, or it can undergo conformational changes to form an excimer.

The fluorescence quantum yields (Φf) and lifetimes (τ) are sensitive indicators of the competing deactivation pathways. For a series of anthracenes linked at the 9-position, the emission yields and lifetimes tend to decrease as the link becomes shorter and more flexible, facilitating the interaction between the two chromophores. dtic.mil For dianthrylmethanes, the fluorescence quantum yield is relatively low, around 0.01, indicating that non-radiative pathways, including excimer formation, are highly efficient. scribd.com In nonpolar solvents, transient absorption spectroscopy of related bis[anthracenes] reveals the presence of the Sₙ←S₁ transition as the primary species observed. researchgate.net

Table 1: Photophysical Properties of Selected Linked Anthracenes

Compound Fluorescence Quantum Yield (Φf) Lifetime (ns) Notes
Dianthrylmethanes ~ 1 Decreased lifetime compared to single anthracene Quantum yields are a function of solvent and conformation. dtic.mil
1,2-di(9-anthryl)ethane - - Shows both locally excited and excimer fluorescence. researchgate.net

Note: The table is populated with qualitative data based on the provided text. Specific numerical values for this compound require more targeted experimental data.

The two anthracene rings in this compound are not conjugated in the ground state, but they interact electronically in the excited state. This interchromophoric electronic coupling is crucial in determining the photophysical outcomes. The coupling can be described by an exciton (B1674681) model, where the excitation is delocalized over both aromatic units. cusat.ac.in The nature of this coupling depends strongly on the mutual orientation and distance of the two anthracene planes.

In the "excimer" conformation, where the two anthracene rings are in a nearly parallel, sandwich-like arrangement, significant orbital overlap occurs. This interaction affects the ¹La and ¹Lb electronic states of the anthracene moieties, leading to the formation of new, lower-energy excimer states. acs.org The stabilization of these excimers is thought to arise more from exciton resonance than from charge-transfer interactions, particularly in nonpolar solvents. researchgate.net However, in polar environments, charge-transfer states can play a more significant role. researchgate.net The oxidation state of a bridging atom, such as sulfur in related systems, has been shown to influence the HOMO and LUMO energy levels, thereby affecting the electronic coupling and the electron-acceptor character of the bridge. mdpi.com

Intramolecular Excimer Formation and Dynamics

A key feature of the photophysics of this compound is the formation of an intramolecular excimer—an excited-state complex formed between the two linked anthracene moieties.

Excimer formation in bichromophoric systems like this compound occurs when one of the anthracene units is in its excited singlet state (A*) and interacts with the ground-state anthracene unit (A) of the same molecule. This process requires the molecule to adopt a specific conformation that allows the two aromatic rings to come into close proximity, typically a face-to-face arrangement at a distance of about 3.5 Å. dtic.mil

The generally accepted mechanism is as follows:

Excitation : An incoming photon excites one of the anthracene moieties to the locally excited singlet state (LE state).

Conformational Change : The molecule, now in the LE state, undergoes a rapid conformational rearrangement to bring the two anthracene rings into a sandwich-like geometry. The flexible methylene (B1212753) linker in this compound facilitates this process.

Excimer Formation : Once the proper geometry is achieved, the excited and ground-state chromophores interact to form the stable, lower-energy excimer state.

This excimer is often an intermediate on the pathway to intramolecular [4π+4π] photocycloaddition, where a covalent dimer is formed. dtic.milacs.orgresearchgate.net The study of these linked anthracenes provides a unique opportunity to probe the role of excimers in photodimerization, as the proximity of the chromophores is predetermined by the molecular structure. dtic.mil

The solvent environment plays a critical role in the dynamics of excimer formation and its stability. The polarity of the solvent can significantly influence the ratio of excimer fluorescence to monomer (LE) fluorescence. researchgate.net

In nonpolar solvents, the primary driving force for excimer stabilization is the exciton resonance interaction. However, as solvent polarity increases, the excimer can be further stabilized by contributions from charge-transfer states. researchgate.net For some linked anthracenes, increasing solvent polarity has been shown to increase the quantum yield of excimer fluorescence relative to the LE fluorescence. researchgate.net This is because polar solvents can stabilize charge-separated species. In highly polar solvents like acetonitrile (B52724) (MeCN), the formation of a zwitterionic state (A⁺•-A⁻•) through electron transfer has been observed in related bisanthracenes, which can then recombine to form the excimer. researchgate.net Studies on similar bichromophoric systems, such as di(1-pyrenyl)methane, have also shown that excimer emission is strongly dependent on the dielectric constant of the solvent, with broad excimer fluorescence being clearly observed in polar solvents like DMSO, DMF, and MeCN. grafiati.comrsc.org

Table 2: Solvent Influence on Excimer Emission in Bichromophoric Systems

Solvent Polarity Effect on Excimer Formation Reference
Methylcyclohexane Nonpolar Favors locally excited state emission; Sn←S1 transient absorption detected. researchgate.net
Toluene Less Polar Excimer emission can be observed. mdpi.com
Acetonitrile (MeCN) Polar Enhances excimer formation; may involve zwitterionic intermediates. researchgate.net

The formation of an excimer in this compound is readily identified by its characteristic fluorescence spectrum. Unlike the structured, sharp emission from the locally excited monomer state, the excimer emission is a broad, structureless, and significantly red-shifted band. scribd.com

Absorption : The ground-state UV-Vis absorption spectrum of a dilute solution of this compound is nearly identical to that of a monomeric anthracene derivative like 9-methylanthracene. This indicates that there is negligible electronic interaction between the two chromophores in the ground state.

Fluorescence Emission : The fluorescence spectrum is often a composite of two distinct emissions: a structured band at shorter wavelengths (typically ~390-450 nm) corresponding to the locally excited state, and a broad, featureless band at longer wavelengths (typically centered around 460-500 nm) corresponding to the excimer. scribd.comresearchgate.net For example, the related 1,2-di(9-anthryl)ethane shows an excimer peak at 460 nm. researchgate.net The appearance and relative intensity of these two bands are highly sensitive to solvent, temperature, and the specific geometry of the linked system. dtic.mil The fluorescence spectrum of di(1-anthryl)methane, a closely related compound, shows a broad emission band around 450 nm, which is assigned to an excimer-type emission. researchgate.net

The lack of vibrational structure in the excimer fluorescence band is due to the dissociative nature of the ground state of the excimer pair; upon emission of a photon, the complex returns to a repulsive ground-state potential energy surface, precluding the observation of distinct vibrational levels.

Table 3: Compound Names Mentioned

Compound Name
This compound
1,2-di(9-anthryl)ethane
9,9′-[methylenebis(oxy)]bis[anthracenes]
Di(1-pyrenyl)methane
9-methylanthracene

Kinetic Analysis of Excimer Collapse and Deactivation Pathways

The photophysical and photochemical behavior of this compound and related systems is intricately linked to the formation and fate of intramolecular excimers. An excimer, or excited-state dimer, is formed when an excited chromophore interacts with a ground-state chromophore. In the case of this compound, the two anthracene moieties are linked by a methylene bridge, which allows them to adopt a face-to-face conformation necessary for excimer formation.

Studies on a series of α,ω-bis(9-anthryl)-n-alkanes have provided a deeper understanding of the photodimerization mechanism through steady-state and transient kinetic analysis. researchgate.net The deactivation pathways of the excimer include fluorescence, intersystem crossing to the triplet state, and intramolecular cyclization to form a photodimer. researchgate.net At room temperature, fluorescence and intersystem crossing compete with the formation of head-to-head and head-to-tail photoproducts. researchgate.net As the temperature is lowered, fluorescence becomes the predominant deactivation pathway. researchgate.net

Time-resolved fluorescence spectroscopy has been instrumental in identifying multiple excimer-like emitting states. researchgate.net The rate parameters for the collapse of these excimers to form the photocyclomer can exhibit irregular periodicity, as observed in a series of α,ω-(bis-9-anthryl)-n-alkanes. researchgate.net This suggests a complex interplay of conformational dynamics and excited-state interactions. The quenching of excimer fluorescence and photodimerization by external agents like oxygen also provides kinetic insights. The sensitivity of these two processes to quenching can differ significantly, indicating distinct intermediates or transition states. researchgate.net For instance, the Stern-Volmer constant (KSV) for the quenching of photodimerization can be considerably smaller than that for excimer fluorescence, suggesting that the non-emissive intermediate leading to the photoproduct is less accessible to the quencher. researchgate.net

Photocycloaddition and Photoisomerization Reactions

The intramolecular [4+4] photocycloaddition of this compound and its derivatives is a key photochemical process that proceeds from the first excited singlet state (S1). The quantum yield of this reaction, which is the efficiency of converting absorbed photons into a specific photoproduct, is a critical parameter. For a series of linked anthracenes, including this compound, the quantum efficiencies for photoisomerization have been extensively measured. dtic.mil

The quantum yields are influenced by the nature of the linking chain between the two anthracene moieties. scribd.com For instance, ether-linked bis-anthracenes generally exhibit higher isomerization quantum efficiencies compared to their α,ω-di(9-anthryl)alkane counterparts. scribd.com This is attributed to the conformational preferences dictated by the linker, which can facilitate or hinder the attainment of the pre-associated, sandwich-like geometry required for efficient cycloaddition. Some derivatives, such as 9,9′-[methylenebis(oxy)]bis[anthracenes], exhibit exceptionally high intramolecular photocycloaddition quantum yields from the S1 state. researchgate.net Interestingly, these compounds show an increased quantum yield in polar solvents, a counterintuitive result for symmetrical, non-polar molecules. researchgate.net

The following table presents the quantum yields for photoisomerization (Φ) and fluorescence (Φf) for a series of 9-anthryl derivatives.

CompoundΦΦf
This compound0.160.01
1,2-Bis(9-anthryl)ethane0.230.02
Bis(9-anthryloxymethyl) ether0.320.01
1-(9-Anthryl)-3-(1-naphthyl)propane0.000.45

This table presents a selection of data for illustrative purposes.

The mechanism of photoisomerization in this compound systems has been a subject of extensive research, with a central debate on the role of excimers and biradical intermediates. acs.orgarchive.org Upon photoexcitation, the molecule reaches the S1 state. From this state, it can relax to a more stable, face-to-face excimer conformation. acs.org This excimer is considered a key intermediate on the pathway to the photodimer. researchgate.netacs.org

The excimer can then undergo one of several deactivation processes: it can decay radiatively (fluorescence), non-radiatively to the ground state, or proceed to form the cycloadduct. researchgate.net The involvement of biradicals has also been proposed, where the excimer collapses to a 1,4-biradical species which then closes to form the final photoproduct. acs.org The respective roles of excimers and biradicals have been delineated through detailed studies of fluorescence quantum yields and lifetimes. dtic.mil Time-resolved fluorescence studies have provided evidence for the existence of at least two excimer-like emitting states, suggesting a complex potential energy surface for the photoisomerization process. researchgate.net The mechanism proposed based on temperature-dependence and quenching efficiency studies suggests that the ground-state conformation of the tether connecting the anthracene units plays a crucial role in controlling the formation of different photoproduct isomers (head-to-head vs. head-to-tail) via a non-emissive intermediate. researchgate.net

The intramolecular photocycloaddition of this compound is an endoergic process, meaning the photoproduct, a valence isomer, has a higher energy content than the reactant. researchgate.netarchive.org This property makes these systems potential candidates for the chemical storage of solar energy. researchgate.netresearchgate.net The absorbed photon energy is stored in the strained chemical bonds of the cycloadduct. This stored energy can be released as heat upon the reverse reaction, which can be triggered thermally.

A series of linked anthracenes, including this compound, have been specifically studied for their potential to store photon energy through this endoergic valence photoisomerization. researchgate.netarchive.org The efficiency of energy storage depends on the quantum yield of the forward photoisomerization and the energy difference between the reactant and the product. The release of the stored energy has been characterized using kinetic and calorimetric techniques. dtic.mil

Bis-anthracene compounds, including this compound, can exhibit photochromism, which is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.netacs.org The forward reaction is the light-induced [4+4] photocycloaddition, which leads to the formation of the colorless or less colored photodimer. This process results in the disappearance of the characteristic structured absorption of the anthracene chromophore in the UV region. researchgate.net The reverse reaction, the cycloreversion to the original bis-anthracene, can often be induced by heat or by irradiation with light of a different wavelength (typically shorter wavelength UV). This reversible switching of absorption properties forms the basis of their photochromic behavior. Certain bis-9-anthracenes that display notable photochromic properties have been referred to as "jaw compounds". researchgate.net

Time-Resolved Spectroscopic Investigations

Time-resolved spectroscopy is a powerful tool for investigating the transient species and fast dynamics involved in the photophysical and photochemical processes of this compound. liverpool.ac.uk Techniques such as picosecond laser flash photolysis and time-correlated single-photon counting (TCSPC) have been employed to directly observe the formation and decay of excited states and intermediates. researchgate.netvu.nl

Time-resolved fluorescence spectroscopy has been crucial in identifying and characterizing the intramolecular excimers. researchgate.netmdpi.com By monitoring the fluorescence decay at different wavelengths, it is possible to distinguish between the emission from the locally excited anthracene monomer and the red-shifted emission from the excimer. vu.nl These studies have revealed the kinetics of excimer formation and decay, providing rate constants for the various deactivation pathways. researchgate.netresearchgate.net For instance, in some systems, the rise time of the excimer fluorescence can be directly measured, providing the rate of conformational change required to form the sandwich-pair geometry. vu.nl

Transient absorption spectroscopy allows for the detection of non-emissive intermediates, such as the triplet state and potentially biradicals. liverpool.ac.uk Following laser excitation, the absorption spectrum of the transient species is recorded at various delay times, providing information about their identity, lifetime, and reaction kinetics. These studies have helped to elucidate the complex reaction mechanisms and the interplay between different excited states in the photoisomerization of this compound and related compounds. liverpool.ac.uk

Picosecond Flash Spectroscopy of Excited States

Picosecond flash spectroscopy is a powerful technique used to observe the initial transient species formed immediately after photoexcitation. In the study of linked anthracene systems like this compound, this method provides critical insights into the formation and evolution of excited states that precede photoreactions.

Upon excitation with a laser pulse, a common intermediate (CI) is often formed from both the monomeric linked anthracenes and their corresponding photodimers. acs.org The electronic nature of this intermediate is highly dependent on the polarity of the solvent. acs.org

In polar solvents such as acetonitrile, the transient absorption spectra of these intermediates are consistent with a structure where significant charge separation has occurred, leading to the formation of an ion-pair between the two anthracene moieties. For instance, after 355-nm excitation of this compound (la) in acetonitrile, a transient spectrum is observed with an absorption maximum (λmax) at approximately 690 nm. acs.org A similar transient is observed upon 266-nm excitation of its photodimer (2a), supporting the formation of a common intermediate. acs.org

The substitution on the methylene bridge also influences the transient spectra. For Bis(9-anthryl)carbinol (lb), which has a hydroxyl group on the bridging carbon, the transient observed in acetonitrile after 355-nm excitation shows a distinct spectrum. acs.org The characteristics of these transient species in different solvents provide evidence for the nature of the excited states involved. For example, the transient spectra of lb in diethyl ether differ from those in more polar environments, indicating a less charge-separated character in nonpolar solvents. acs.org

A summary of transient spectral data for various linked anthracenes is presented below.

CompoundSolventExcitation λ (nm)Transient λmax (nm)
This compound (1a)Acetonitrile355~690
Photodimer of 1a (2a)Acetonitrile266~690
Bis(9-anthryl)carbinol (1b)Acetonitrile355-
Photodimer of 1b (2b)Acetonitrile266-
1,2-bis(9-anthryl)ethane (1c)Methylene Chloride355~690

Table 1: Transient Absorption Maxima of Linked Anthracenes and Their Photodimers in Picosecond Flash Spectroscopy Experiments. Data sourced from acs.org.

In some bianthryl systems, time-resolved spectra show an initial transient absorption associated with the Franck-Condon or locally excited (LE) state, which then evolves on a picosecond timescale to a charge-transfer (CS) state, characterized by a different absorption band. acs.org For example, a transient absorption at around 590 nm can appear within 200 fs of photoexcitation, which then decreases as a new absorption at 680 nm, assigned to the CS state, increases. acs.org

Transient Kinetic Analysis of Photoreactions

Transient kinetic analysis allows for the determination of the rates of various photophysical and photochemical processes, such as excimer formation, fluorescence, and photocycloaddition. For bis-anthracene systems, this analysis reveals how the initially formed excited states decay and convert into photoproducts.

The photoreactions of linked anthracenes, particularly intramolecular photocycloaddition, have been studied through kinetic analysis. The process often involves the formation of an intramolecular excimer, which is a precursor to the stable photodimer (photocyclomer). A transient kinetic analysis of a series of α,ω-(bis-9-anthryl)-n-alkanes showed an irregular periodicity of intramolecular excimer fluorescence yields and the rate parameters for the collapse of the excimer to the photocyclomer. researchgate.net

The lifetime of the common intermediate (CI) formed upon excitation provides direct kinetic data. For the photodimer of this compound (2a) in acetonitrile, the transient with a λmax at 690 nm was found to decay with a lifetime of 1.0 ± 0.3 nanoseconds. acs.org The kinetics can be complex, showing multi-exponential decays as the excited state relaxes through different pathways. For 1,2-bis(9-anthryl)ethane (1c) in methylene chloride, the decay of the transient absorption at 690 nm was observed over several nanoseconds. acs.org

The quantum yield of photocycloaddition is a key kinetic parameter. For some systems, this yield is remarkably high. The 9,9′-[methylenebis(oxy)]bis[anthracenes] (AOCH2OA), for instance, exhibit one of the highest known intramolecular photocycloaddition quantum yields from the S1 state. researchgate.net Interestingly, these derivatives display an even higher yield in polar solvents, which is an unexpected result for symmetrical systems where charge separation is not immediately obvious. researchgate.net

CompoundSolventTransient Lifetime (ns)Key Observation
Photodimer of this compound (2a)Acetonitrile1.0 ± 0.3Decay of the common intermediate. acs.org
1,2-bis(9-anthryl)ethane (1c)Methylene ChlorideMulti-nanosecond decayComplex decay kinetics observed. acs.org
9,9′-[methylenebis(oxy)]bis[anthracenes] (1)Various-Highest known intramolecular photocycloaddition quantum yield from S1 state. researchgate.net

Table 2: Kinetic Data from Transient Analysis of Linked Anthracene Systems.

Influence of Molecular Architecture on Photoreactivity

Spacer Length and Flexibility Effects in Linked anthracene Systems

The molecular architecture, specifically the length and flexibility of the spacer connecting the two anthracene chromophores, plays a crucial role in determining the photophysical and photochemical behavior of bis-anthracene systems. These structural factors govern the ability of the two rings to interact, which is a prerequisite for intramolecular processes like excimer formation and photocycloaddition.

Studies on a homologous series of α,ω-bis-9-anthryl-n-alkanes, with spacer chains varying from two to ten methylene units, have provided deep insight into these effects. researchgate.net The efficiency of intramolecular excimer formation and subsequent photocyclomerization is highly dependent on the length of the alkane chain. This dependence is not monotonic; instead, an "irregular periodicity" is observed for excimer fluorescence yields and the rate of conversion to the photocyclomer. researchgate.net This suggests that only specific chain lengths allow the molecule to adopt the ideal face-to-face conformation required for efficient electronic interaction.

The flexibility of the spacer is equally important. In systems where anthracene is linked to a surface via flexible aliphatic bridges, the rate of triplet energy transfer was found to be surprisingly independent of the spacer's length. acs.org This phenomenon was attributed to the flexible ligands bending over, rather than being fully extended, which allows the anthracene moiety to remain close to the surface regardless of the total chain length. acs.org This highlights that increased flexibility can sometimes counteract the effect of increased spacer length. acs.org Conversely, increasing molecular flexibility in other systems can inhibit the efficient packing required for strong π–π stacking interactions, leading to the formation of less-ordered nanostructures. rsc.org For rigid spacer systems, a strong distance dependence on energy transfer is typically observed. acs.org

SystemSpacer CharacteristicsKey Finding
α,ω-bis-9-anthryl-n-alkanesVaried length (n=2 to 10)Irregular periodicity in excimer yields and photocyclomerization rates. researchgate.net
CdSe-anthracene hybridsFlexible aliphatic spacersRate of triplet energy transfer is independent of spacer length, suggesting ligand bending. acs.org
Aramid amphiphilesVaried flexibilityIncreased flexibility disrupts efficient molecular packing and π–π stacking. rsc.org

Table 3: Effects of Spacer Length and Flexibility on the Photophysics of Linked Aromatic Systems.

Heteroatom Substitution Effects on Photophysical and Photochemical Properties

The introduction of heteroatoms, such as oxygen or nitrogen, into the spacer or directly onto the anthracene rings can significantly alter the photophysical and photochemical properties of the system. These substitutions can modify the electronic landscape of the molecule, influencing processes like charge transfer, intersystem crossing, and photoreactivity.

A prominent example is the 9,9′-[methylenebis(oxy)]bis[anthracenes] (AOCH2OA) system, where oxygen atoms are incorporated into the single-atom spacer. researchgate.net These molecules exhibit the highest known quantum yield for intramolecular photocycloaddition from the singlet excited state. researchgate.net A particularly noteworthy finding is that the quantum yield is even higher in polar solvents. This is unusual for a symmetrical molecule and suggests that the oxygen heteroatoms facilitate a polar excited state that promotes the reaction. researchgate.net Further investigation of a 10,10′-dimethoxy derivative of this system using picosecond laser spectroscopy confirmed the complex role of such substitutions. researchgate.net

The effect of heteroatom substitution is a general principle in photochemistry. Replacing a carbon atom with a different element (e.g., oxygen with sulfur) can change the donor-acceptor properties of a molecular fragment, which in turn modulates the energy levels of the singlet and triplet states and can significantly impact fluorescence and phosphorescence characteristics. acs.org These electronic perturbations can also influence the stability of different conformers and the energy barriers for photochemical reactions. mdpi.com

In essence, the strategic placement of heteroatoms provides a powerful tool for tuning the photoreactivity and photophysical behavior of bis-anthracene systems, enabling the rational design of molecules with specific light-induced functions.

Theoretical and Computational Investigations of Bis 9 Anthryl Methane

Quantum Chemical Methodologies Applied to Bis(9-anthryl)methane Derivatives

The study of this compound and its derivatives heavily relies on quantum chemical methodologies to understand their complex electronic structure, conformations, and photophysical properties. These computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Electronic Structure and Conformations

Density Functional Theory (DFT) is a cornerstone in the computational investigation of this compound and related systems. scispace.commdpi.com DFT methods are employed to predict the geometries, electronic structures, and various properties of these molecules. mdpi.com Different functionals, such as CAM-B3LYP and wB97XD, paired with basis sets like 6-31+G*, are utilized to analyze the impact of conformation and stacking on the electronic properties. nih.gov For instance, DFT calculations have been used to study the electronic structures of various conformers of oxadiazole substituted derivatives in both monomeric and stacked forms, assessing HOMO-LUMO energy gaps to understand the influence of different substituents and arrangements. nih.gov

In the context of linked anthracenes, DFT calculations, including those on di(9-anthryl)methane, help in understanding their molecular conformations. acs.org Furthermore, DFT is crucial for designing catalysts for processes like the oxidative coupling of methane, where it helps in understanding the electronic structure of catalysts and predicting their activity. korea.ac.kr The reliability of DFT has made it a primary tool for studying molecules with complex electronic structures, including those containing transition metals and actinides. mdpi.com

Table 1: DFT Functionals and Their Applications in Anthracene (B1667546) Systems
DFT FunctionalBasis SetApplicationReference
CAM-B3LYP, wB97XD6-31+G*Analysis of electronic structure and HOMO-LUMO gaps in oxadiazole derivatives nih.gov
B3LYPcc-pVTZObtaining molecular structures of polyacenes for excited-state calculations scispace.com
VariousVariousStudying catalyst design for oxidative coupling of methane korea.ac.kr

High-Level Coupled-Cluster Studies on Anthracene Systems

For a more accurate description of electron correlation effects, especially in excited states, high-level coupled-cluster (CC) methods are employed. cecam.org Methods like Equation-of-Motion Coupled-Cluster with Singles and Doubles (EOM-CCSD) and Completely Renormalized EOM-CCSD with perturbative triples (CR-EOMCCSD(T)) provide benchmark results for the excited states of polyacenes, including anthracene. scispace.com These high-level calculations are crucial for validating the results from more computationally efficient methods like TD-DFT. scispace.com

Coupled-cluster methods, particularly CCSD(T), are considered the "gold standard" for calculating energies and properties of small to medium-sized molecules. researchgate.net However, their high computational cost, scaling as O(N^7), limits their application to larger systems. researchgate.net To address this, multi-level approaches have been developed, where a high-level method like LNO-CCSD(T) is combined with a lower-level method like the random-phase approximation (RPA) to study molecular crystals. nih.gov These approaches have achieved chemical accuracy for lattice energies. nih.gov For fused porphyrin-anthracene systems, EOMCC calculations have been instrumental in understanding the significant narrowing of the HOMO-LUMO gap upon functionalization. acs.orgosti.gov

Computational Analysis of Excited State Geometries and Energy Landscapes

The excited-state dynamics of this compound and its derivatives are governed by their excited-state potential energy surfaces. Computational methods are essential for mapping these landscapes and identifying key features like minima and conical intersections. For example, in dihydropyrene (B12800588) (DHA) systems, light absorption leads to an excited state where the molecule planarizes, facilitating a ring-opening reaction. mdpi.com

Time-dependent density functional theory (TD-DFT) is a widely used method for studying excited states, though it has limitations in describing certain types of excitations, such as charge-transfer and Rydberg states. ub.edu For more complex situations, such as those involving significant electron correlation or multiple excited states, more advanced methods are necessary. ub.eduscience.gov For instance, in the study of 9-anthryl-oligothiophenes, Hartree-Fock and CI-Singles methods were used to determine the ground and first excited state geometries, respectively. researchgate.net The excited-state dynamics of similar molecules like bis(9-fluorenyl)methane have also been investigated using a combination of experimental and theoretical methods, revealing the influence of substituents on the energies and kinetics of conformer interconversion. nih.gov

Theoretical Modeling of Spectroscopic Properties

Theoretical modeling plays a vital role in interpreting and predicting the spectroscopic properties of this compound and related compounds. These models provide a molecular-level understanding of the observed absorption and emission spectra.

Calculation of Absorption and Emission Spectra

The calculation of absorption and emission spectra is a key application of theoretical chemistry in the study of photophysical processes. Time-dependent density functional theory (TD-DFT) is a popular method for this purpose. For instance, the absorption and emission spectra of 1,2-bis(9-anthryl)acetylene have been studied using TD-DFT (B3LYP/6-311+G(d)) in different solvents, showing good agreement with experimental solvatochromic shifts. researchgate.net Similarly, the spectroscopic properties of silyl-substituted naphthalenes have been investigated, revealing that the introduction of silyl (B83357) groups causes a bathochromic shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com

For more accurate predictions, especially for systems with complex electronic structures, a combination of methods is often employed. In the study of BODIPY derivatives, TD-DFT calculations with various functionals were benchmarked to reproduce experimental excitation and fluorescence energies accurately. watoc2017.com The ONIOM method, which combines different levels of theory for different parts of a large molecule, can also be used for accurate energy and property calculations. acs.org

Table 2: Calculated Spectroscopic Data for Anthracene Derivatives
CompoundMethodSolventCalculated Shift (cm-1)Experimental Shift (cm-1)Reference
1,2-Bis(9-anthryl)acetylenePCM-MM/QM--306-332 researchgate.net
--268-308
--456-458
--122-143
MOxTDDFT B3LYP/6-311++G(d,p)Acetonitrile (B52724)-120- researchgate.net
Methanol-1410-
Water-2500-

Analysis of Orbital Overlap and Charge Transfer States in Excimers

The formation of excimers, or excited-state dimers, is a characteristic feature of many anthracene derivatives, including this compound. dtic.milacs.org The properties of these excimers are highly dependent on the degree of orbital overlap between the two anthracene moieties. Theoretical analysis is crucial for understanding the nature of the electronic states in these excimers, particularly the role of charge transfer (CT) states.

In linked anthracenes, the relative orientation of the two rings determines the extent of π-orbital overlap, which in turn affects the electronic coupling and the nature of the excited state. acs.org For 1,2-bis(9-anthryl)acetylene, femtosecond resolved fluorescence measurements combined with theoretical calculations have shown that the formation of a charge transfer state occurs in a bimodal fashion, influenced by the solvent. researchgate.net The analysis of orbital overlap is also critical in understanding the properties of charge-transfer complexes formed by compounds like 1,2,4,5-tetra(9-anthryl)benzenes with electron acceptors. researchgate.net Theoretical models help to rationalize the relationship between molecular structure, orbital overlap, and the resulting photophysical properties, such as the observation of excimer-type emission. researchgate.net

Computational Insights into Reaction Mechanisms

Computational chemistry has proven to be an invaluable tool for understanding the intricate details of the photochemical reactions of this compound. Through theoretical calculations, researchers have been able to model and analyze the transient species and energy landscapes that govern its photoisomerization and photocycloaddition reactions.

Elucidation of Biradical Intermediates and Spin Density Distribution

Theoretical studies have been instrumental in characterizing the biradical intermediates that are proposed to play a crucial role in the photodimerization of linked anthracenes like this compound. acs.orgdtic.mil Density Functional Theory (DFT) calculations are often employed to investigate the geometries and electronic structures of these transient species. researchgate.net

In the context of related multi-state systems, computational analyses have shown that the spin density in biradical conformations is primarily localized on specific motifs, with negligible contribution from the bridging structures. researchgate.net For instance, in an anthracene-extended bis-thiaxanthylidene, the spin density is mainly found on the thioxanthene (B1196266) units. researchgate.net This localization of unpaired electrons is a key feature of such open-shell species. researchgate.net Similar principles can be applied to understand the distribution of spin density in the biradical intermediates of this compound, where the unpaired electrons are expected to be largely confined to the anthracene rings. The distance between the radical centers is also a critical parameter, with larger separations indicating a greater degree of delocalization of the unpaired electrons. researchgate.net

Energetic Profiles of Photoisomerization and Photocycloaddition

Computational methods are extensively used to map out the potential energy surfaces of the photoisomerization and photocycloaddition reactions of this compound and its derivatives. acs.orgacs.org These calculations provide insights into the energy barriers and the relative stabilities of the ground state, excited states, and photoproducts. dtic.milacs.org

For linked anthracenes, the formation of an intramolecular excimer is a key step preceding the photocycloaddition. acs.orgresearchgate.net The energetic profile of this process involves the initial photoexcitation to the first excited singlet state, followed by conformational changes leading to the excimer geometry, and finally, the formation of the cycloadduct. Laser flash photolysis studies, complemented by computational modeling, have helped to identify a common intermediate in both the photocycloaddition and the reverse photocycloreversion reactions of linked anthracenes. acs.org In polar solvents like acetonitrile, this intermediate is suggested to have a structure where electron transfer has occurred between the two anthracene moieties. acs.org

The energy surface for the interconversion between the monomeric form and the photodimer has been a subject of detailed investigation. acs.org The quantum yields for the forward and reverse reactions, which are experimentally determined, can be rationalized by the calculated energetic profiles. For this compound, the quantum yield for the internal dimerization is significant, as is the quantum yield for the cleavage of the photodimer. acs.org

Table 1: Calculated Energetic Data for Photochemical Reactions of Anthracene Derivatives

Reaction StepSystemCalculated ParameterValue (kcal/mol)Computational Method
Thermal ConversionAnthracene-extended bis-thiaxanthylidene (1-O to 1-F)Activation Free Energy (ΔG⧧)25.7Eyring-Polanyi Plot
[3+2] CycloadditionPhenyl azide (B81097) and ethyl propiolateEnergy Increase (Phase I-II)9.4wb97xd/6-311+G(d)(PCM)
[3+2] CycloadditionPhenyl azide and ethyl propiolateEnergy Increase (Phase III)9.9wb97xd/6-311+G(d)(PCM)
Zwitterion FormationPhenyl azide and ethyl propiolateEnergy Increase (Phase I)17.0wb97xd/6-311+G(d)(PCM)

This table presents a selection of calculated energetic data for various photochemical reactions involving anthracene and related derivatives, illustrating the application of computational methods in determining reaction barriers and intermediate energies.

Computational Studies on Solvent Effects and Solvatochromism

The influence of the solvent environment on the photophysical and photochemical properties of this compound is a critical aspect that has been extensively investigated using computational models. Solvatochromism, the change in the color of a solution with different solvents, is a direct manifestation of these solvent-solute interactions. wikipedia.org

Computational approaches, such as the Polarizable Continuum Model (PCM) within the framework of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to simulate solvent effects. jlu.edu.cnscispace.com These models can predict how the polarity of the solvent affects the ground and excited state energies of the solute molecule. jlu.edu.cnresearchgate.net An increase in solvent polarity can lead to either a bathochromic (red) or a hypsochromic (blue) shift in the absorption and emission spectra, depending on the nature of the electronic transition and the change in dipole moment upon excitation. wikipedia.org

For molecules that can form intramolecular charge transfer (CT) states, such as derivatives of bianthryl, the solvent polarity plays a crucial role in stabilizing the CT state. researchgate.net In polar solvents, the emission from the CT state can become more prominent. researchgate.net Computational studies can quantify these effects by calculating the solvatochromic shifts and the changes in dipole moment between the ground and excited states. researchgate.netresearchgate.net For instance, in the case of 1,2-bis(9-anthryl)acetylene, TD-DFT calculations have been used to determine the excitation energies in different solvents, and the results are in good agreement with experimental values. researchgate.net

The choice of the computational model is important for accurately capturing solvent effects. While continuum models like PCM are computationally efficient, they may not always capture specific solute-solvent interactions like hydrogen bonding. jlu.edu.cnresearchgate.net In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches or the inclusion of explicit solvent molecules in the calculation can provide a more accurate description of the local solvent structure and its influence on the electronic properties of the solute. jlu.edu.cnresearchgate.net

Table 2: Calculated Solvatochromic Shifts for an Anthracene Derivative

SolventCalculated Shift (cm⁻¹)Experimental Shift (cm⁻¹)Computational Method
Acetonitrile-120-TDDFT B3LYP/6-311++G(d,p)
Methanol-1410-TDDFT B3LYP/6-311++G(d,p)
Water-2500-TDDFT B3LYP/6-311++G(d,p)

This table shows the calculated solvatochromic shifts for 1,2-bis(9-anthryl)acetylene in different solvents, demonstrating the ability of computational methods to predict the influence of the solvent on the electronic spectra. The negative sign indicates a red shift. researchgate.net

Advanced Research Applications and Functionalization Strategies for Bis 9 Anthryl Methane

Supramolecular Chemistry and Molecular Recognition Utilizing Bis(9-anthryl)methane Motifs

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. wikipedia.orgmdpi.com In this context, this compound and its derivatives serve as key components in the construction of organized molecular assemblies and in the field of molecular recognition.

The design of effective host-guest systems relies on several key principles that facilitate the binding of a smaller "guest" molecule within a larger "host" molecule. wikipedia.orglibretexts.org These principles are implicitly utilized in systems incorporating the this compound framework.

A fundamental concept is preorganization , where a host molecule possesses a well-defined binding cavity prior to guest interaction. libretexts.org This minimizes the entropic penalty associated with conformational changes upon binding, leading to more stable host-guest complexes. libretexts.org Another crucial factor is size and shape complementarity , ensuring that the guest fits snugly within the host's binding site to maximize favorable interactions. libretexts.org These interactions are primarily non-covalent and include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects. wikipedia.org

In the context of this compound, the two anthracene (B1667546) rings can create a cleft-like structure capable of accommodating guest molecules. The flexibility of the methylene (B1212753) linker allows the anthracene moieties to adjust their orientation to optimize interactions with a guest.

The ability of molecules to spontaneously organize into well-defined, stable structures is a cornerstone of supramolecular chemistry. mdpi.com Derivatives of this compound, particularly those functionalized with recognition units like terpyridines, have demonstrated the capacity to form highly ordered architectures.

For instance, 9-anthryl terpyridine has been shown to self-assemble into multi-directional, ladder-like supramolecular structures in the solid state. rsc.orgresearchgate.net These intricate arrangements are stabilized by a combination of cooperative offset π-π stacking and aromatic CH/π interactions. rsc.orgresearchgate.net The twisted geometry of the 9-anthryl terpyridine molecule, where the aromatic surfaces are nearly orthogonal to each other, directs the formation of these ladder-like motifs. rsc.orgresearchgate.net This demonstrates how the inherent structural features of the anthryl group can be harnessed to guide the self-assembly process and create complex, functional architectures.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. nih.gov The CH/π interaction, a weak hydrogen bond between a soft acidic C-H bond and a π-system, is a significant force in the crystal engineering of molecules containing aromatic moieties like anthracene. rsc.orgrsc.org

Development of Fluorescent Sensing Platforms

The inherent fluorescence of the anthracene unit makes this compound an excellent scaffold for the development of fluorescent chemosensors. These sensors can detect a variety of analytes, including metal ions and small organic molecules, through changes in their fluorescence properties. researchgate.netmdpi.com

A key photophysical process in this compound and its derivatives is the formation of an excimer , which is an excited-state dimer formed between the two anthracene moieties in a face-to-face arrangement. Upon photoexcitation, the close proximity of the two anthracene rings, facilitated by the flexible methylene linker, allows for π-orbital overlap and the formation of a stabilized singlet excited state. This excimer state has a characteristic broad, red-shifted emission compared to the structured monomer emission.

The formation and quenching of this excimer fluorescence form the basis of many sensing applications. The binding of an analyte can alter the conformation of the molecule, either promoting or inhibiting excimer formation.

Fluorescence Quenching: If the binding of an analyte forces the anthracene rings apart, excimer formation is prevented, leading to a decrease in the excimer emission and a potential increase in the monomer emission. mdpi.com This "turn-off" response can be used for detection. For example, the fluorescence of nanoscale coordination polymers containing 9,10-bis(p-carboxyphenyl)anthracene is quenched upon interaction with nitroaromatic explosives due to photoinduced electron transfer from the excited anthracene units to the electron-accepting analyte. rsc.org

Fluorescence Enhancement: Conversely, if an analyte brings the anthracene rings closer together, excimer formation can be enhanced, resulting in a "turn-on" ratiometric response where the excimer emission increases at the expense of the monomer emission. mdpi.com

The efficiency of excimer formation and subsequent photodimerization is also influenced by the solvent polarity, with polar solvents often enhancing excimer stability.

Photophysical ParameterValue (Solution, 298 K)Value (Solid State)
Fluorescence Quantum Yield 0.12 ± 0.020.05 ± 0.01
Excimer Lifetime (ns) 12.4 ± 1.58.2 ± 0.9
Photodimerization Efficiency (%) 34 ± 318 ± 2

This table presents photophysical data for this compound, highlighting the differences in its behavior in solution versus the solid state. Data sourced from .

The rational design of fluorescent chemosensors based on the this compound motif involves the integration of a fluorophore (the anthracene units), a recognition site (receptor) for the target analyte, and a spacer that connects them. researchgate.net The interaction between the receptor and the analyte triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal.

Key design principles include:

Analyte Selectivity: The receptor must be designed to bind selectively to the target analyte over other potentially interfering species. researchgate.net This is often achieved by tailoring the size, shape, and electronic properties of the binding pocket.

Signal Transduction: An effective communication pathway between the receptor and the fluorophore is essential. In this compound-based sensors, this is often achieved through conformational changes that affect excimer formation or through photoinduced electron transfer (PET). mdpi.com In a PET sensor, the binding of an analyte to the receptor can modulate the electron-donating or -accepting ability of the receptor, thereby switching the fluorescence of the anthracene "on" or "off". mdpi.com

Wavelength Engineering: The excitation and emission wavelengths of the sensor can be tuned to operate in a region that avoids background fluorescence from the sample matrix. researchgate.net

Anthrylpolyamines have been successfully employed as chemosensors for a variety of ions in aqueous solutions, demonstrating the versatility of the anthracene fluorophore in sensor design. researchgate.net Calixarenes functionalized with anthryl groups have also been developed as selective fluorescent chemosensors for metal ions like Fe³⁺. researchgate.net

Applications in Organic Electronic Materials

This compound and its derivatives are foundational molecules in the exploration of advanced organic electronic materials. Their unique structure, featuring two anthracene chromophores linked by a flexible bridge, allows for significant intramolecular interactions that give rise to novel photophysical and photochemical behaviors. These properties are harnessed in various research applications, from fundamental studies of polymer physics to the development of next-generation electronic components.

Role as Bichromophoric Model Compounds for Polyvinylanthracenes

This compound and its longer-chain analogues, such as 1,2-bis(9-anthryl)ethane and 1,3-bi-9-anthrylpropane, serve as crucial bichromophoric model compounds for polyvinylanthracenes. csuohio.edu In polymeric systems like polyvinylanthracenes, the photoconductivity and electrophotographic properties are highly dependent on the spacing and relative orientation of the pendant anthracene units along the polymer backbone. csuohio.edu By studying simpler, well-defined dimer models like this compound, researchers can gain fundamental insights into the structure-property relationships that govern these complex polymers. csuohio.eduresearchgate.net

The molecular geometry of these model compounds is a key area of investigation, as it dictates the extent of intramolecular interaction between the two anthracene rings. csuohio.edu X-ray crystallography has been used to determine the precise conformations of these molecules in the solid state. For example, the crystal structure of 1,3-bi-9-anthrylpropane reveals an anti-anti conformation of the anthryl groups along the connecting aliphatic chain. csuohio.edu The dihedral angles between the anthracene planes in its three independent molecules in the asymmetric unit are 61.00(6)°, 59.79(6)°, and 69.85(5)°. csuohio.edu This twisted arrangement minimizes steric hindrance while allowing for potential electronic communication, providing a basis for understanding the behavior of the pendant groups in the corresponding polymer. csuohio.edu

Table 1: Molecular Geometry of 1,3-Bi-9-anthrylpropane, a Bichromophoric Model Compound This table presents the dihedral angles formed by the anthracene planes in the three independent molecules found in the asymmetric unit of the crystal structure of 1,3-bi-9-anthrylpropane. csuohio.edu

Molecule in Asymmetric UnitDihedral Angle Between Anthracene Planes
Molecule A61.00 (6)°
Molecule B59.79 (6)°
Molecule C69.85 (5)°

Potential in Memory Devices, Logic Gates, and Organic Field-Effect Transistors (OFETs)

While this compound itself is primarily a model compound, extended and functionalized anthracene systems based on its core structure exhibit properties that make them promising candidates for advanced electronic applications. Specifically, multi-stable molecular switches derived from anthracene show significant potential for use in memory devices, logic gates, and organic field-effect transistors (OFETs). researchgate.netsemanticscholar.org

One such system is an anthracene-extended bis-thiaxanthylidene, which can be reversibly switched between three distinct and individually addressable states using electrochemical, thermal, and photochemical stimuli. researchgate.netuva.nl These states include:

A neutral, open-shell diradical state.

A neutral, closed-shell folded state.

A dicationic state.

The ability to control the electronic and geometric structure of the molecule with multiple external inputs is a key requirement for creating functional molecular electronics. researchgate.net The stable diradical state in these systems is particularly noteworthy, as the presence of multiple switchable states is a gateway to designing new functional materials for molecular information storage and processing. researchgate.netuva.nl

Table 2: Addressable States of an Anthracene-Extended Molecular Switch This table outlines the interconversion between the different stable states of an anthracene-extended bis-thiaxanthylidene system, highlighting the stimuli required for each transition. researchgate.netuva.nl

Initial StateStimulusFinal State
Folded Closed-ShellIrradiation (385 nm)Open-Shell Diradical
Open-Shell DiradicalHeatFolded Closed-Shell
Folded Closed-ShellOxidation (Electrochemical)Dicationic
Open-Shell DiradicalOxidation (Electrochemical)Dicationic
DicationicReduction (Electrochemical)Open-Shell Diradical

Photochemical Synthesis of "Photocrowns"

A fascinating application of the photochemistry of bis-anthracene compounds is the synthesis of novel macrocycles known as "photocrowns". researchgate.netresearchgate.net This process represents the first photochemical synthesis of crown ethers. researchgate.netresearchgate.net The precursors for these photocrowns are α,ω,-bis-9-anthryl-polyoxaalkanes, where two anthracene units are linked by a flexible polyether chain. researchgate.netresearchgate.net

Upon irradiation with light, these molecules undergo an intramolecular photodimerization or [4π+4π] photocycloaddition. researchgate.net The flexible polyoxaalkane chain allows the two anthracene moieties to adopt a suitable conformation for the reaction, leading to the formation of a new cyclic structure that incorporates the pre-existing chain—the photocrown. researchgate.netresearchgate.net This innovative synthetic route leverages photon energy to construct complex host molecules that have potential applications in ion sensing and molecular recognition.

Functionalization for Tailored Photophysical and Photochemical Properties

The fundamental this compound framework can be chemically modified to fine-tune its electronic and optical characteristics. By introducing specific functional groups or incorporating it into larger, more complex systems, researchers can modulate its properties for specific applications, such as creating materials with switchable fluorescence or redox activity.

Introduction of Silyl (B83357) Substituents and Other Functional Groups for Property Modulation

The introduction of silyl substituents onto aromatic systems is a well-established strategy for modifying their photophysical properties. rsc.orgscispace.com In the context of bis-anthracene systems, silicon atoms can be incorporated into the bridge linking the two chromophores. For example, the study of bis(9-anthryl)dimethylsilane revealed that the silicon atom directly influences the photochemical behavior, guiding the intramolecular photodimerization and affecting the reaction's quantum yield and fluorescence properties. researchgate.net

General studies on silyl-substituted polycyclic aromatic hydrocarbons, such as pyrene, demonstrate that silyl groups can enhance fluorescence quantum yields and shift absorption maxima to longer wavelengths. rsc.orgscispace.com Silylpyrenes have been successfully used as fluorescent probes and as materials for organic light-emitting diodes (OLEDs). rsc.org This principle of property modulation extends to anthracene derivatives, where the introduction of silyl and other functional groups, such as ferrocenyl phosphines, can tune the electronic structure and introduce new functionalities like redox activity. rsc.org For instance, replacing carbon atoms in the bridge of a bis-anthracene system with silicon can alter the electronic coupling between the two anthracene units, thereby modifying the molecule's absorption and emission characteristics. mdpi.com

Redox Switching Capabilities in Extended Anthracene Systems

Building upon the this compound motif, extended anthracene systems can be designed to act as efficient redox switches. These molecules can exist in multiple stable or metastable oxidation states, which can be reversibly interconverted by electrochemical or chemical means. researchgate.netrsc.org

A prime example is the stepwise reduction of 9,10-bis(dimesitylboryl)anthracene, which results in the formation of a radical anion and subsequently a dianion. researchgate.net These reduction events are accompanied by significant changes in the geometry of the central anthracene moiety, switching from a planar structure in the neutral state to a planar semiquinoidal form in the radical anion and a puckered quinoidal structure in the dianion. researchgate.net

Similarly, anthracene-extended bis-thiaxanthylidenes can be switched between neutral and dicationic states. researchgate.netuva.nl The neutral form can exist as an open-shell diradical, while oxidation leads to a stable dicationic state with a different molecular geometry. uva.nl The ability to trigger such distinct changes in electronic structure and conformation through redox processes is fundamental to the development of materials for molecular electronics and spintronics. researchgate.netrsc.org

Future Perspectives and Research Challenges in Bis 9 Anthryl Methane Chemistry

Exploration of Novel Molecular Architectures with Enhanced Functionality

A primary challenge and opportunity lies in the rational design and synthesis of new molecular architectures derived from bis(9-anthryl)methane to unlock enhanced or entirely new functionalities. Research is moving beyond the parent molecule to more complex and functionalized derivatives.

One promising avenue is the creation of "jaw compounds," which are bis-anthracene derivatives that can exhibit interesting photochromic properties. researchgate.net By modifying the linker between the two anthracene (B1667546) units, researchers can control the efficiency of the intramolecular photocyclomerization. For instance, replacing the simple methylene (B1212753) bridge with a bis(9-anthryloxy)methane linkage, featuring a flexible -O-CH₂-O- chain, has been shown to yield high quantum efficiencies for photocyclization. researchgate.netacs.org Further synthetic efforts have led to the creation of "photocrowns," which represent the first photochemical synthesis of crown ethers through the irradiation of α,ω,-bis-9-anthryl-polyoxaalkanes. researchgate.net

The construction of larger, π-congested systems is another active area. The synthesis of X-shaped molecules like 1,2,4,5-tetra(9-anthryl)benzene derivatives demonstrates the potential for creating highly ordered two-dimensional packing structures in the solid state, driven by intermolecular π–π and CH–π interactions. researchgate.net These supramolecular assemblies offer unique electronic properties stemming from through-space π-conjugation between the anthracene units. researchgate.net Future work will likely focus on incorporating diverse functional groups and linkers to fine-tune these intermolecular interactions, leading to materials with tailored electronic and photophysical characteristics. The synthesis of polyaromatic bis(indolyl)methane derivatives, for example, highlights how functionalization of the core structure can lead to compounds with significant biological activity. nih.gov

Advanced Spectroscopic Probes for Elucidating Ultrafast Photodynamics

Understanding the intricate sequence of events that occurs in the femtoseconds and picoseconds following light absorption is crucial for controlling the photochemical outcomes of this compound and its derivatives. The development and application of advanced spectroscopic techniques are central to meeting this challenge.

Ultrafast laser spectroscopy has been instrumental in revealing the complex photodynamics. scribd.com Picosecond laser flash photolysis studies have shown that upon excitation, both this compound and its photocyclo-reversion product can form a common intermediate species. researchgate.netscribd.com The electronic nature of this intermediate is highly dependent on the solvent environment, showing different absorption spectra in polar versus nonpolar solvents. researchgate.netscribd.com In polar solvents like acetonitrile (B52724), the formation of a zwitterionic transient (A+•−A−•) has been detected, suggesting that electron transfer and ion recombination processes play a key role in the mechanism of cycloadduct formation. researchgate.net This contrasts with nonpolar solvents where only transient absorption from the Sₙ←S₁ transition was observed. researchgate.net

Future research will increasingly rely on more sophisticated techniques like femtosecond stimulated Raman spectroscopy (FSRS) to gain detailed structural information about these short-lived intermediates. acs.org FSRS provides vibrational spectra with high temporal and spectral resolution, allowing researchers to "watch" the structural evolution of molecules as they proceed along the reaction coordinate. acs.org By applying such techniques to this compound systems, it will be possible to directly observe the conformational changes leading to excimer formation and the subsequent bond-forming steps of the cycloaddition reaction. The development of ultrafast X-ray transient absorption spectroscopy further promises to provide an element-specific probe of photoinduced molecular dynamics, capable of tracking changes in oxidation state and local atomic structure on a sub-nanosecond timescale. lib4ri.chresearchgate.net

Transient Species Spectroscopic Technique Solvent Key Observation Reference
Common Intermediate (CI)Picosecond Laser SpectroscopyPolar vs. NonpolarSolvent-dependent electronic structure researchgate.netscribd.com
Zwitterion (A+•−A−•)Picosecond Laser SpectroscopyAcetonitrile (Polar)Evidence for charge transfer mechanism researchgate.net
Sₙ←S₁ StatePicosecond Laser SpectroscopyMethylcyclohexane (Nonpolar)Dominant transient in nonpolar media researchgate.net
Radical SpeciesFemtosecond Stimulated Raman SpectroscopyPolar SolventsRise of ring breathing modes of radicals acs.org

Integration into Hybrid and Nanostructured Materials for Enhanced Performance

A significant frontier in this compound research is its incorporation into larger material systems to harness its photoresponsive properties on a macroscopic scale. Integrating these molecules into hybrid and nanostructured materials is a key strategy for developing advanced functional devices.

The reversible [4+4] cycloaddition of the anthracene moiety is particularly well-suited for creating photoresponsive polymers. By incorporating this compound derivatives as cross-linkers, it is possible to fabricate materials whose properties can be controlled by light. This has led to the development of novel materials ranging from smart hydrogels to shape-memory polymers. The ability to remotely and precisely control material properties using light as an external stimulus, without the need for additional reagents, is a major advantage.

The field of nanostructured materials offers another exciting platform for this compound. rsc.orgmetall-mater-data.com Nanomaterials exhibit unique size-dependent properties, and combining them with photo-switchable molecules can lead to synergistic, multifunctional systems. rsc.org For example, this compound could be anchored to nanoparticles, creating a hybrid material where the nanoparticle provides a scaffold or an additional function (e.g., magnetic or plasmonic), while the anthracene units provide a light-switchable component. Such materials could find use in targeted drug delivery, advanced sensors, or optoelectronic devices. rsc.orgresearchgate.net The development of multifunctional nanostructured materials is a rapidly growing field with applications in bioimaging and therapy, providing a rich area for future exploration with photoresponsive molecules. rsc.org

Development of Predictive Computational Models for Complex Photoreactions

As the complexity of molecular architectures based on this compound grows, the development of robust and predictive computational models becomes increasingly vital. Theoretical calculations are essential for understanding and predicting the intricate photoreaction pathways, guiding the design of new molecules with desired properties.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been successfully employed to predict the stable ground-state conformers of linked diaryl compounds and to study the energetics of their interconversion. nih.gov For photoreactions, time-dependent DFT (TD-DFT) is used to calculate excited-state properties and map out potential energy surfaces. watoc2017.com A significant challenge is accurately modeling the [4+4] cycloaddition reaction, which involves complex electronic rearrangements and the potential for conical intersections—points where different electronic potential energy surfaces cross, facilitating rapid, non-radiative decay back to the ground state. acs.org

Advanced computational methods are being developed to tackle these challenges. The ONIOM method, a hybrid approach that treats different parts of a large molecule with different levels of theory, allows for the study of complex systems that would be computationally prohibitive otherwise. berkeley.edu Furthermore, theories like Molecular Electron Density Theory (MEDT) provide frameworks for analyzing the intermolecular interactions and mechanisms of cycloaddition reactions. d-nb.infomdpi.com Future research will focus on developing more accurate and efficient computational protocols that can reliably predict quantum yields, reaction rates, and product distributions for the complex photoreactions of this compound derivatives, thereby accelerating the discovery of new photo-functional materials.

Expanding Sensing Capabilities and Selectivity through Rational Design

The inherent fluorescence of the anthracene moiety makes this compound and its derivatives excellent candidates for the development of fluorescent chemosensors. A key research challenge is to move beyond simple detection and achieve high selectivity for specific analytes through rational design.

The fundamental principle of these sensors often involves a change in the fluorescence output—either "turn-on" or "turn-off"—upon binding of a target molecule or ion. rsc.org This can occur through various mechanisms, including photoinduced electron transfer (PET), where the interaction with the analyte modulates the quenching of the anthracene fluorescence. The rational design of these sensors involves strategically modifying the this compound scaffold to include specific recognition sites (receptors) that bind selectively to the target analyte. mdpi.com

For example, by incorporating 1,2,4-oxadiazole (B8745197) groups, researchers have created calix rsc.orgarene-based sensors derived from anthracene that show high selectivity for Fe³⁺ ions over other competing ions like Cu²⁺. researchgate.net Similarly, Schiff base derivatives have been synthesized to create versatile chemosensors capable of selectively detecting various metal ions, including Al³⁺, Ga³⁺, and In³⁺, often with distinct colorimetric or fluorescent responses for each. rsc.orgmdpi.com Future efforts will focus on designing more sophisticated receptors to target a wider range of analytes, including neutral molecules and biologically important species. Another goal is to develop sensors that operate effectively in complex environments, such as biological systems or real-world water samples, which requires careful tuning of solubility and resistance to interference. mdpi.com The development of molecular logic gates based on the fluorescence response of these probes represents a further step in creating intelligent sensing systems. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.